molecular formula C22H23NO4S B281526 N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide

N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide

Cat. No. B281526
M. Wt: 397.5 g/mol
InChI Key: BVXDGKZEGFQQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide, also known as TDBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TDBA is a synthetic compound that can be synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been shown to act as an inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide can increase dopamine levels and protect dopaminergic neurons from oxidative stress, which is implicated in the pathogenesis of Parkinson's disease. N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been shown to have various biochemical and physiological effects. In animal models of Parkinson's disease, N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been shown to increase dopamine levels and protect dopaminergic neurons from oxidative stress. N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has also been shown to have anti-inflammatory and analgesic effects. In cancer cells, N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been shown to inhibit cell growth and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide in lab experiments is its specificity for MAO-B inhibition, which can be useful in studying the role of dopamine in various physiological and pathological conditions. However, one limitation of using N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide is its potential toxicity, which can vary depending on the dose and duration of treatment.

Future Directions

There are several future directions for N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide research. In neuroscience, N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide could be further studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. In cancer research, N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide could be studied for its potential use in combination with other chemotherapeutic agents. Additionally, N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide could be further studied for its anti-inflammatory and analgesic effects, as well as its potential use in other therapeutic applications.

Synthesis Methods

N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenylsulfonyl chloride with 2,3-dihydrobenzofuran, followed by acetylation with acetic anhydride. The final product is obtained through purification and recrystallization.

Scientific Research Applications

N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been studied for its potential therapeutic applications in various fields of research. In neuroscience, N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been studied for its anti-inflammatory and analgesic effects.

properties

Molecular Formula

C22H23NO4S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide

InChI

InChI=1S/C22H23NO4S/c1-14-8-9-15(2)22(12-14)28(25,26)23(16(3)24)17-10-11-21-19(13-17)18-6-4-5-7-20(18)27-21/h8-13H,4-7H2,1-3H3

InChI Key

BVXDGKZEGFQQMI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C

Origin of Product

United States

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